molecular formula C12H12N6O3 B1330119 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile CAS No. 2904-28-1

3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile

Cat. No. B1330119
CAS RN: 2904-28-1
M. Wt: 288.26 g/mol
InChI Key: UUBUCLKOQKIWKA-UHFFFAOYSA-N
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Description

“3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile” is a chemical compound with the CAS Number: 2904-28-1. It has a molecular weight of 288.27 and its IUPAC name is the same as the compound name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N6O3/c13-4-1-7-16-10(19)17(8-2-5-14)12(21)18(11(16)20)9-3-6-15/h1-3,7-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.27 . It’s stored at temperatures between 28 C .

Scientific Research Applications

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

This compound is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Production of Herbicides and Polymer Photostabilisers

1,3,5-Triazines, a class of compounds to which our compound belongs, are used in the production of herbicides and polymer photostabilisers .

Antitumor Properties

Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .

Aromatase Inhibitory Activity

Significant aromatase inhibitory activity has been observed for 1,3,5-triazines of general structure .

Antitumor Activity in Human Cancer and Murine Leukemia Cell Lines

For the similar general structure, antitumor activity in human cancer and murine leukemia cell lines has been observed .

Use as Siderophore Mediated Drug

The 1,3,5-triazine presents potential use as siderophore (microbial iron shelter) mediated drug .

Corticotrophin-Releasing Factor 1 Receptor Antagonist Activity

The general structure presents potent corticotrophin-releasing factor 1 receptor antagonist activity .

Activity Against Leukotriene C4 (LTC4) Antagonist

The compounds of type show potent activity against leukotriene C4 (LTC4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .

Safety and Hazards

Specific safety and hazard information for this compound was not found in the sources I accessed. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[3,5-bis(2-cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c13-4-1-7-16-10(19)17(8-2-5-14)12(21)18(11(16)20)9-3-6-15/h1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBUCLKOQKIWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)N(C(=O)N(C1=O)CCC#N)CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279206
Record name 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2904-28-1
Record name NSC11695
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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